molecular formula C20H18N6O3 B3515011 3-(3,4-dimethoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide

3-(3,4-dimethoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide

Cat. No.: B3515011
M. Wt: 390.4 g/mol
InChI Key: CBGPUORQOBDXMI-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Substitution Reactions: The phenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using aryl halides and appropriate catalysts.

    Triazole Introduction: The triazolyl group is typically introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with palladium catalysts are often used.

    Substitution: Reagents like halides, sulfonates, and various nucleophiles under acidic or basic conditions are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent due to its unique structure and functional groups.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-1-phenylpyrazole: Lacks the triazolyl group, making it less versatile in biological applications.

    1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide:

    3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide: Lacks the triazolyl group, reducing its ability to form stable complexes.

Uniqueness

The presence of both the triazolyl and dimethoxyphenyl groups in 3-(3,4-dimethoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide makes it unique. This combination enhances its chemical reactivity, biological activity, and potential for forming stable complexes, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-phenyl-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-28-17-9-8-14(10-18(17)29-2)19-16(20(27)24-25-12-21-22-13-25)11-26(23-19)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGPUORQOBDXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NN3C=NN=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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